Thiazolo[4,5-b]pyridin-2-amine
Overview
Description
Thiazolo[4,5-b]pyridin-2-amine is a chemical compound with the CAS Number: 13575-41-2 . It has a molecular weight of 151.19 . It appears as a yellow to brown solid .
Synthesis Analysis
The efficient synthesis of thiazolo pyridine 2-amine can be achieved by the reaction of 2-amino pyridine with ammonium thiocyanate . This reaction is carried out in the presence of ceric ammonium nitrate and Dimethyl Sulphoxide as a solvent .Molecular Structure Analysis
The InChI code for Thiazolo[4,5-b]pyridin-2-amine is 1S/C6H5N3S/c7-6-9-5-4 (10-6)2-1-3-8-5/h1-3H, (H2,7,8,9) . The InChI key is IEYYNUMVUFLNAZ-UHFFFAOYSA-N .Chemical Reactions Analysis
The product was subjected to electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation . The substituent entered exclusively the 5-position of the furan ring . The alkylation of the title compound with methyl iodide led to the formation of quaternization product at the pyridine nitrogen atom .Physical And Chemical Properties Analysis
Thiazolo[4,5-b]pyridin-2-amine is a yellow to brown solid . It has a molecular weight of 151.19 and is typically stored in a refrigerator .Scientific Research Applications
Medicinal Chemistry and Organic Synthesis
Thiazolo[4,5-b]pyridin-2-amine is a core structural motif present in a wide range of natural products and has a wide range of medicinal and biological properties .
Application
Thiazolo[4,5-b]pyridin-2-amine derivatives have been synthesized and incorporated into isoindoline-1,3-dione group . These derivatives have shown a wide range of medicinal and biological properties, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-HIV activities . They can serve as estrogen receptor ligands, neuropeptides, and Y5 adenosine receptors . They may inhibit the aggregation factor of human platelets, urokinase, and poly (ADP-ribose) polymerase-1 .
Method of Application
The reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yielded 2-(4-(1-(2-(4-(2-Arylhydrazono)-5-s-4,5-dihydrothiazol-2-yl)hydrazono)-ethyl)phenyl)isoindoline-1,3-dione and 2-(4-(1-(2-(5-(2-Arylhydrazono)-4-oxo-4,5-dihydrothiazol-2-yl)hydrazono)ethyl)-phenyl)isoindoline-1,3-dione .
Results or Outcomes
Three of the synthesized compounds were evaluated against a breast cancer cell line for their antitumor activity . The anticancer efficacy of these compounds was compared to the standard anticancer drug doxorubicin .
Antioxidant Activity
Thiazolo[4,5-b]pyridine derivatives have been found to have high antioxidant activity .
Application
Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
Method of Application
The antioxidant activity of Thiazolo[4,5-b]pyridine derivatives can be evaluated using various in vitro assays such as DPPH radical scavenging assay, ABTS radical cation decolorization assay, FRAP assay, etc .
Results or Outcomes
The results of these assays can provide information about the antioxidant potential of these compounds .
Phosphoinositide 3-Kinase Inhibitors
Thiazolo[5,4-b]pyridine derivatives have been identified as potent phosphoinositide 3-kinase inhibitors .
Application
Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .
Method of Application
The inhibitory activity of these compounds against PI3K can be evaluated using various biochemical and cell-based assays .
Results or Outcomes
The IC50 of a representative compound could reach to 3.6 nm . The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity .
Herbicidal Activity
Thiazolo[4,5-b]pyridine derivatives have been found to have high herbicidal activity .
Application
Herbicides are substances that are toxic to plants and are used to destroy unwanted vegetation .
Method of Application
The herbicidal activity of Thiazolo[4,5-b]pyridine derivatives can be evaluated using various in vitro assays .
Results or Outcomes
The results of these assays can provide information about the herbicidal potential of these compounds .
Antimicrobial Activity
Thiazolo[4,5-b]pyridine derivatives have been found to have high antimicrobial activity .
Application
Antimicrobials are agents that kill microorganisms or stop their growth .
Method of Application
The antimicrobial activity of Thiazolo[4,5-b]pyridine derivatives can be evaluated using various in vitro assays .
Results or Outcomes
The results of these assays can provide information about the antimicrobial potential of these compounds .
Anti-Inflammatory Activity
Thiazolo[4,5-b]pyridine derivatives have been found to have high anti-inflammatory activity .
Application
Anti-inflammatory agents are medications to reduce inflammation .
Method of Application
The anti-inflammatory activity of Thiazolo[4,5-b]pyridine derivatives can be evaluated using various in vitro assays .
Results or Outcomes
The results of these assays can provide information about the anti-inflammatory potential of these compounds .
Safety And Hazards
properties
IUPAC Name |
[1,3]thiazolo[4,5-b]pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3S/c7-6-9-5-4(10-6)2-1-3-8-5/h1-3H,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYYNUMVUFLNAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40609233 | |
Record name | [1,3]Thiazolo[4,5-b]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40609233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thiazolo[4,5-b]pyridin-2-amine | |
CAS RN |
13575-41-2 | |
Record name | [1,3]Thiazolo[4,5-b]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40609233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1,3]thiazolo[4,5-b]pyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Some novel azaimidoxy compounds viz. 2-{[(4-chlorophenyl)diazenyl]oxy}-1
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